molecular formula C21H30ClNO4 B12726388 Sibutramine maleate CAS No. 1258859-73-2

Sibutramine maleate

Cat. No.: B12726388
CAS No.: 1258859-73-2
M. Wt: 395.9 g/mol
InChI Key: ZHMPDWYRECUDOQ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sibutramine maleate is a compound primarily known for its use as an appetite suppressant in the treatment of obesity. It functions as a serotonin-norepinephrine reuptake inhibitor, which helps in reducing food intake and promoting weight loss. This compound was marketed under various brand names, including Meridia and Reductil, before being withdrawn from many markets due to safety concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sibutramine maleate involves several steps, starting from the basic organic compoundsThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct formation of the desired intermediates .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sibutramine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic uses .

Scientific Research Applications

Sibutramine maleate has been extensively studied for its applications in various fields:

    Chemistry: It is used as a model compound to study the effects of serotonin-norepinephrine reuptake inhibition.

    Biology: Research focuses on its effects on neurotransmitter levels and appetite regulation.

    Medicine: Primarily used in the treatment of obesity, it has also been studied for its potential effects on metabolic rate and energy expenditure.

    Industry: It has applications in the development of weight loss supplements and pharmaceuticals .

Mechanism of Action

Sibutramine maleate exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The primary molecular targets are the serotonin and norepinephrine transporters, which are involved in the reuptake process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sibutramine maleate is unique in its dual mechanism of action, affecting both serotonin and norepinephrine reuptake. This dual action makes it more effective in promoting weight loss compared to compounds that target only one neurotransmitter system. its use has been limited due to safety concerns related to cardiovascular risks .

Properties

CAS No.

1258859-73-2

Molecular Formula

C21H30ClNO4

Molecular Weight

395.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine

InChI

InChI=1S/C17H26ClN.C4H4O4/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h6-9,13,16H,5,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZHMPDWYRECUDOQ-BTJKTKAUSA-N

Isomeric SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.